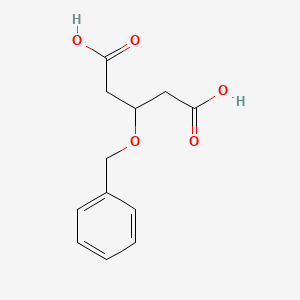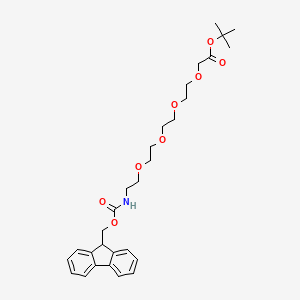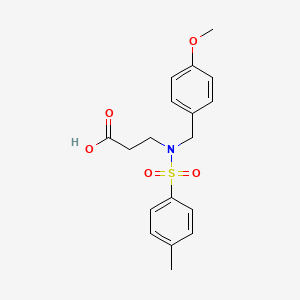
Ethyl 4-bromo-2-(2-bromoethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-2-(2-bromoethyl)butanoate is an organic compound with the molecular formula C8H14Br2O2. It is a derivative of butanoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-(2-bromoethyl)butanoate can be synthesized through a multi-step process involving the bromination of butanoic acid derivatives. One common method involves the esterification of 4-bromo-2-(2-bromoethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-bromo-2-(2-bromoethyl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted butanoates.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Nucleophilic Substitution: Substituted butanoates.
Reduction: Corresponding alcohols.
Elimination: Alkenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-2-(2-bromoethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-2-(2-bromoethyl)butanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromobutyrate: Similar in structure but lacks the additional bromine atom at position 2.
Ethyl 2-bromobutyrate: Similar but with the bromine atom at position 2 instead of position 4.
Ethyl 2-bromo-2-methylbutanoate: Contains a methyl group at position 2 along with the bromine atom.
Uniqueness: Ethyl 4-bromo-2-(2-bromoethyl)butanoate is unique due to the presence of two bromine atoms at distinct positions, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse chemical transformations compared to its analogs .
Eigenschaften
Molekularformel |
C8H14Br2O2 |
|---|---|
Molekulargewicht |
302.00 g/mol |
IUPAC-Name |
ethyl 4-bromo-2-(2-bromoethyl)butanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(3-5-9)4-6-10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
IBBJACJUQJNKFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


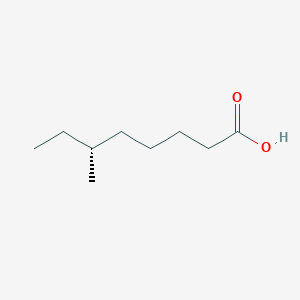
![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)
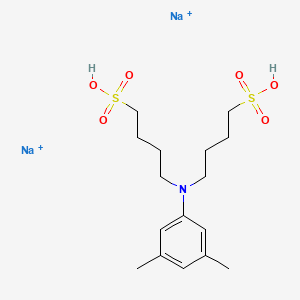
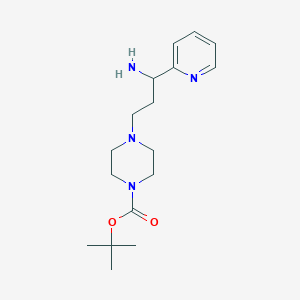

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
